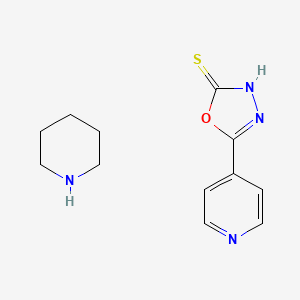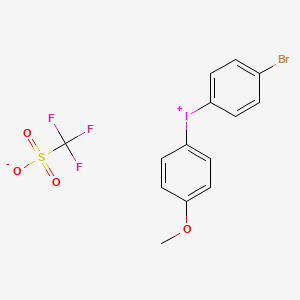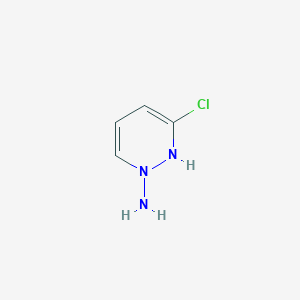
3-Chloropyridazin-1(2H)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloropyridazin-1(2H)-amine is a heterocyclic organic compound that contains a pyridazine ring substituted with a chlorine atom at the 3-position and an amino group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropyridazin-1(2H)-amine typically involves the chlorination of pyridazine derivatives followed by amination. One common method involves the reaction of pyridazine with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the 3-position. The resulting 3-chloropyridazine is then treated with ammonia or an amine source to introduce the amino group at the 1-position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient and consistent production. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing yield and purity.
化学反応の分析
Types of Reactions
3-Chloropyridazin-1(2H)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the chlorine atom.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted pyridazine derivatives with different functional groups.
科学的研究の応用
3-Chloropyridazin-1(2H)-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyes.
作用機序
The mechanism of action of 3-Chloropyridazin-1(2H)-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the chlorine and amino groups allows for interactions with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways involved can vary based on the specific biological context.
類似化合物との比較
Similar Compounds
3-Bromopyridazin-1(2H)-amine: Similar structure but with a bromine atom instead of chlorine.
3-Fluoropyridazin-1(2H)-amine: Contains a fluorine atom at the 3-position.
3-Iodopyridazin-1(2H)-amine: Contains an iodine atom at the 3-position.
Uniqueness
3-Chloropyridazin-1(2H)-amine is unique due to the specific electronic and steric effects imparted by the chlorine atom. These effects can influence the compound’s reactivity and interactions with other molecules, making it distinct from its halogenated analogs.
特性
CAS番号 |
843642-72-8 |
|---|---|
分子式 |
C4H6ClN3 |
分子量 |
131.56 g/mol |
IUPAC名 |
6-chloro-1H-pyridazin-2-amine |
InChI |
InChI=1S/C4H6ClN3/c5-4-2-1-3-8(6)7-4/h1-3,7H,6H2 |
InChIキー |
JZGDJOCITQGPJF-UHFFFAOYSA-N |
正規SMILES |
C1=CN(NC(=C1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Cyclohex-1-en-1-yl)ethyl]-1H-indole-2-carbaldehyde](/img/structure/B12533667.png)
![Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl-](/img/structure/B12533671.png)


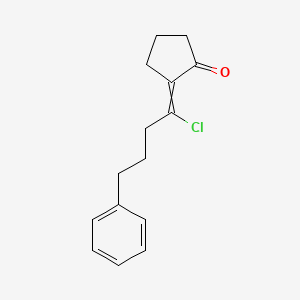
acetonitrile](/img/structure/B12533699.png)
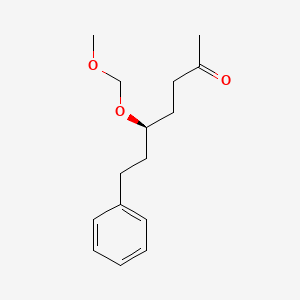
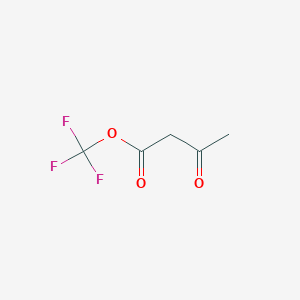
![4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-, ethyl ester](/img/structure/B12533709.png)
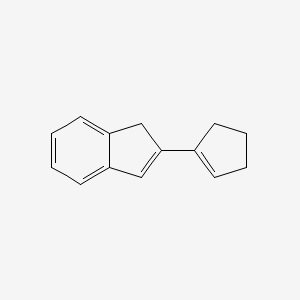

![(1S,2S,3R,4R)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B12533734.png)
